

An In-depth Technical Guide to 2-Bromo-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-4-nitrobenzonitrile**

Cat. No.: **B1358633**

[Get Quote](#)

CAS Number: 34662-35-6

This technical guide provides a comprehensive overview of **2-Bromo-4-nitrobenzonitrile**, a key chemical intermediate for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, synthesis, and significant applications, with a focus on its role as a versatile building block in the creation of complex organic molecules.

Core Chemical and Physical Properties

2-Bromo-4-nitrobenzonitrile is a yellow crystalline solid at room temperature. Its structure is characterized by a benzene ring substituted with a bromo, a nitro, and a cyano group, which impart distinct reactivity and physical characteristics to the molecule. The strategic placement of these functional groups makes it a valuable reagent in various chemical transformations.

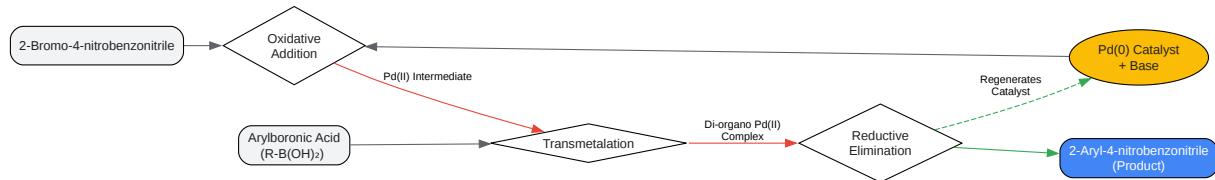
Table 1: Physicochemical Properties of **2-Bromo-4-nitrobenzonitrile**

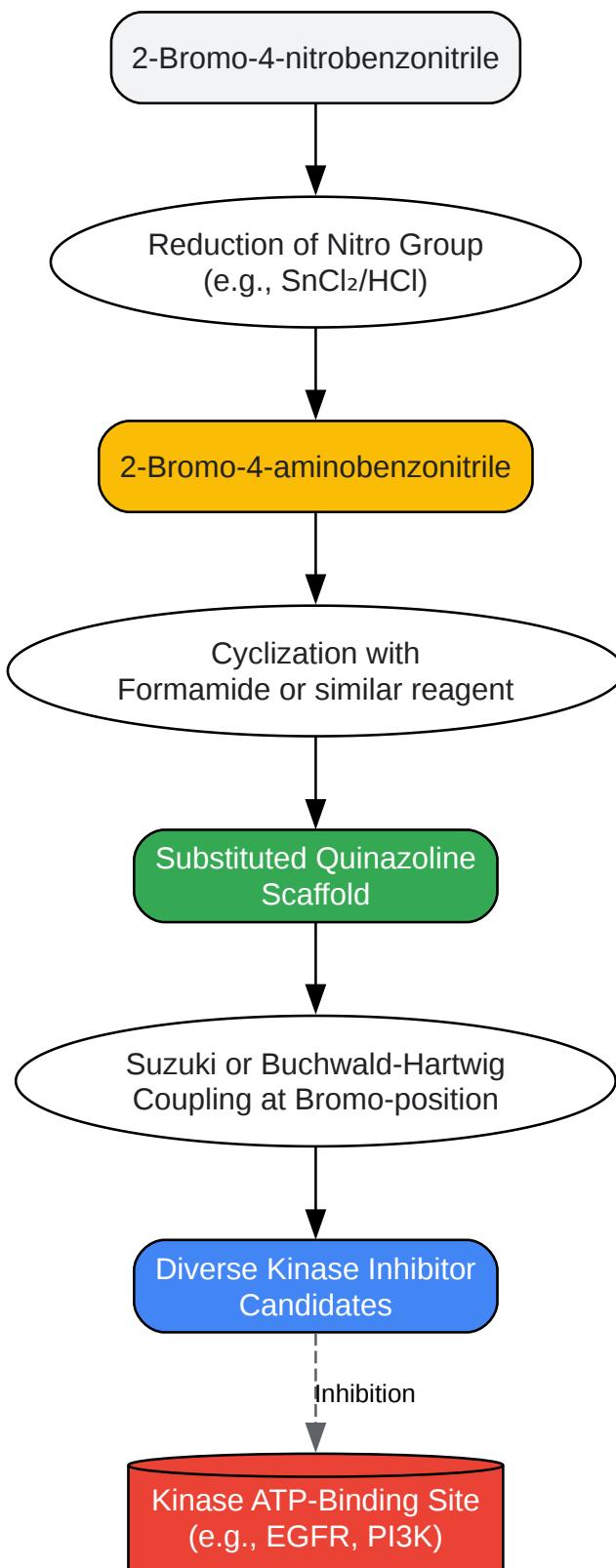
Property	Value	Source(s)
CAS Number	34662-35-6	[1] [2] [3]
Molecular Formula	C ₇ H ₃ BrN ₂ O ₂	[1] [2] [3]
Molecular Weight	227.02 g/mol	[2] [3]
Appearance	Yellow crystalline solid	[1]
Melting Point	114-116 °C	[1]
Boiling Point	363.3 °C at 760 mmHg	[4]
Density	1.812 g/cm ³	[4]
Flash Point	173.5 °C	[4]
Solubility	Information not publicly available. Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.	

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for **2-Bromo-4-nitrobenzonitrile** are not readily available in the public domain. However, based on its structure, the following spectral characteristics can be anticipated:

- ¹H NMR: The spectrum would display signals in the aromatic region, typically between 7.0 and 9.0 ppm. The three protons on the benzene ring would appear as a complex multiplet or as distinct doublets and a doublet of doublets, with coupling constants characteristic of their ortho, meta, and para relationships. The strong electron-withdrawing effects of the nitro and cyano groups, along with the bromine atom, would shift these protons downfield.
- ¹³C NMR: The spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the cyano group would appear in the 115-120 ppm region, while the carbons bonded to the bromine and nitro groups would


be significantly influenced by these substituents. The remaining aromatic carbons would resonate in the typical 120-150 ppm range.


- **FT-IR:** The infrared spectrum would exhibit characteristic absorption bands for the functional groups present. A sharp, strong peak around $2220\text{-}2240\text{ cm}^{-1}$ would correspond to the $\text{C}\equiv\text{N}$ (nitrile) stretching vibration.^[5] Strong asymmetric and symmetric stretching vibrations for the nitro group (NO_2) would be expected around $1500\text{-}1660\text{ cm}^{-1}$ and $1260\text{-}1390\text{ cm}^{-1}$, respectively.^[6] The C-Br stretch would appear in the fingerprint region, typically between $500\text{-}600\text{ cm}^{-1}$.
- **Mass Spectrometry:** The mass spectrum under electron ionization (EI) would show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.^[7] Fragmentation would likely involve the loss of the nitro group (NO_2), the cyano group (CN), and the bromine atom.

Synthesis and Reactivity

Synthesis of 2-Bromo-4-nitrobenzonitrile

The synthesis of **2-Bromo-4-nitrobenzonitrile** is typically achieved through the bromination of 4-nitrobenzonitrile. While a specific detailed protocol for this exact transformation is not widely published, a reliable synthetic route can be adapted from the established procedures for similar compounds, such as the synthesis of 2-bromo-4-nitrophenylacetonitrile from p-nitrophenylacetonitrile.^{[1][8]}

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-BROMO-4-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. FTIR [terpconnect.umd.edu]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. CN101402589A - Synthesis of 2-bromine-4-nitrobenzene ethane nitrile - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-4-nitrobenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1358633#2-bromo-4-nitrobenzonitrile-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com